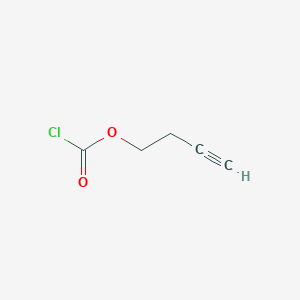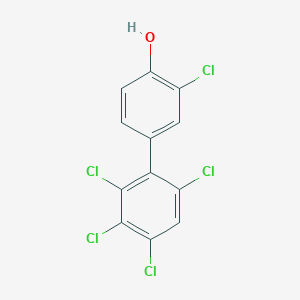![molecular formula C9H9BO3S B065121 Acide (6-méthoxybenzo[b]thiophén-2-yl)boronique CAS No. 182133-35-3](/img/structure/B65121.png)
Acide (6-méthoxybenzo[b]thiophén-2-yl)boronique
Vue d'ensemble
Description
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H9BO3S. It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 6-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
Chimie médicinale
Le thiophène et ses dérivés substitués, qui comprennent l'« acide (6-méthoxybenzo[b]thiophén-2-yl)boronique », constituent une classe très importante de composés hétérocycliques. Ils présentent un large éventail de propriétés thérapeutiques avec des applications diverses en chimie médicinale . Ils ont été rapportés comme possédant des propriétés anti-inflammatoires, antipsychotiques, anti-arythmiques, anxiolytiques, antifongiques, antioxydantes, modulatrices des récepteurs aux œstrogènes, antimitotiques, antimicrobiennes, inhibitrices des kinases et anticancéreuses .
Synthèse de médicaments
Les composés contenant un noyau thiophène, tels que l'« this compound », sont utilisés dans la synthèse de divers médicaments . Par exemple, la tipépidine, les bromures de tiquizium, le bromure de timépidium, le dorzolamide, le tioconazole, le citizolam, le nitrate de sertaconazole et la benocyclidine contiennent tous un noyau thiophène .
Science des matériaux
Les composés à base de thiophène ont également des applications en science des matériaux . Les propriétés uniques de ces composés les rendent utiles dans le développement de nouveaux matériaux.
Synthèse organique
L'« this compound » peut être utilisé en synthèse organique . Les acides boroniques sont couramment utilisés dans le couplage de Suzuki, un type de réaction de couplage croisé catalysée au palladium, qui est utile dans la formation de liaisons carbone-carbone.
Développement d'agents thérapeutiques
Plus précisément, des composés comme l'« this compound » peuvent être utilisés dans le développement d'agents thérapeutiques. Par exemple, la 1-[1-(2,5-diméthylthiophén-3-yl)éthyl]-1-hydroxyurée agit comme agent anti-inflammatoire .
Antagonistes de la sérotonine
Des composés similaires à l'« this compound » ont été utilisés dans le développement d'antagonistes de la sérotonine, qui sont utilisés dans le traitement de la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst (like palladium), followed by a reductive elimination . This process forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . It can be part of the synthetic pathway for various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the pH of the solution, the presence of a suitable catalyst (like palladium), and the temperature . The compound is recommended to be stored in a dry environment at 2-8°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: While less common, (6-Methoxybenzo[b]thiophen-2-yl)boronic acid can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products: The major products of reactions involving (6-Methoxybenzo[b]thiophen-2-yl)boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry:
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparaison Avec Des Composés Similaires
(6-Methoxypyridin-2-yl)boronic acid: Similar in structure but with a pyridine ring instead of a thiophene ring.
(6-Methoxybenzo[b]furan-2-yl)boronic acid: Similar but with a furan ring instead of a thiophene ring.
Uniqueness: (6-Methoxybenzo[b]thiophen-2-yl)boronic acid is unique due to its thiophene ring, which imparts distinct electronic properties compared to its furan and pyridine analogs. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements .
Propriétés
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDOYJXKKKYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441736 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182133-35-3 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
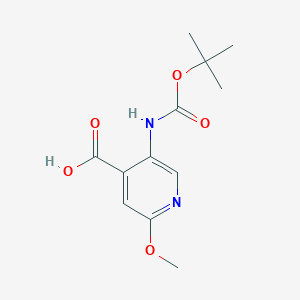

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
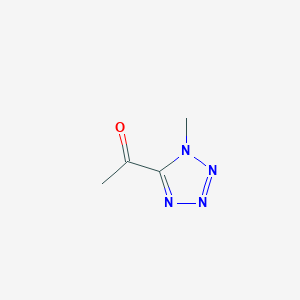
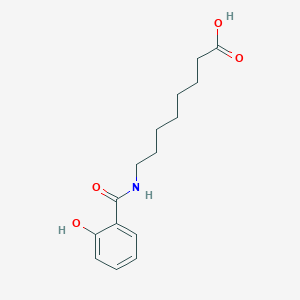
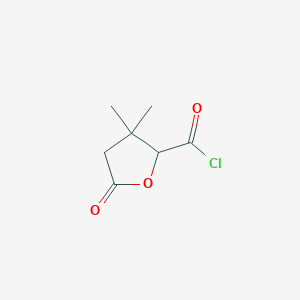
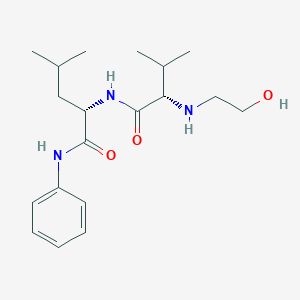
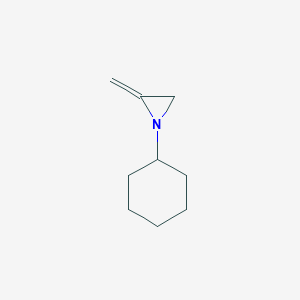
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
